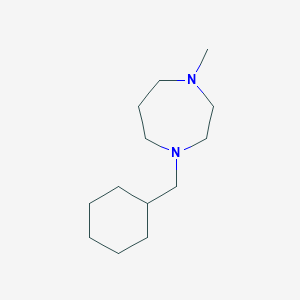
N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide typically involves acylation reactions. For example, a related compound was synthesized by the acylation of 3-aminophenol with 4-metoxybenzoylchloride in tetrahydrofuran (THF), characterized by NMR and elemental analysis (Karabulut et al., 2014). Such methods are indicative of the synthetic pathways that might be employed for the compound of interest.
Molecular Structure Analysis
The molecular structure is often determined by techniques such as X-ray diffraction and Density Functional Theory (DFT) calculations. For instance, the molecular structure of a related compound was analyzed through single-crystal X-ray diffraction and DFT, revealing the influence of intermolecular interactions on molecular geometry, particularly on dihedral angles and aromatic ring conformations (Karabulut et al., 2014).
Chemical Reactions and Properties
Compounds in this class undergo specific chemical reactions, including acylation and cyclization. Their reactivity can be influenced by structural modifications, as seen in studies where changes to the amide bond and alkyl chain length affected dopamine receptor affinity (Perrone et al., 2000). Such insights are valuable for understanding the chemical behavior and potential biological activity of N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, play a crucial role in the compound's applications. The crystal packing and dimerization effects on molecular geometry provide insights into its solid-state properties and potential for interaction with other molecules (Karabulut et al., 2014).
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-7-5-4-6-10(13)16(19)18-12-9-14(21-2)11(17)8-15(12)22-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKXCQNZGHLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3S*,4R*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630511.png)
![2-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5630518.png)
![{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5630523.png)
![1-(4-ethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5630548.png)

![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5630562.png)
![N,N-dimethyl-2-({[(5-propyl-3-thienyl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5630568.png)
![3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5630569.png)
![(1S*,5R*)-3-[3-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5630583.png)
